2-Isobutyl-3-thiazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-3-thiazoline is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazoline family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-3-thiazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutylamine with carbon disulfide and chloroacetaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazoline ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-3-thiazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolines depending on the reagents used.
Scientific Research Applications
2-Isobutyl-3-thiazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of biocides, fungicides, and dyes
Mechanism of Action
The mechanism of action of 2-Isobutyl-3-thiazoline involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazoline ring can form coordination complexes with metal ions, which can influence various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Isobutyl-4,5-dimethyl-3-thiazoline
- 2-Isobutyl-3-methoxypyrazine
- Thiazolidine derivatives
Uniqueness
2-Isobutyl-3-thiazoline is unique due to its specific substitution pattern and the presence of the isobutyl group, which influences its chemical reactivity and biological activity. Compared to other thiazoline and thiazolidine derivatives, it exhibits distinct properties that make it valuable in various applications .
Properties
CAS No. |
39800-92-5 |
---|---|
Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-6(2)5-7-8-3-4-9-7/h3,6-7H,4-5H2,1-2H3 |
InChI Key |
HNGAQXOAPFFRPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1N=CCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.